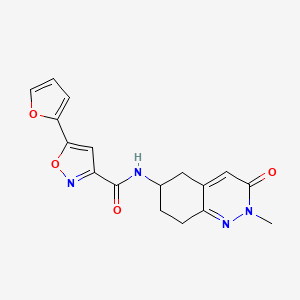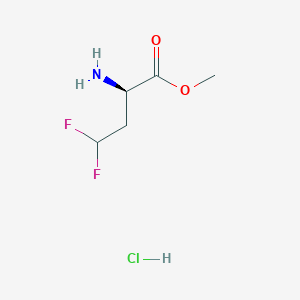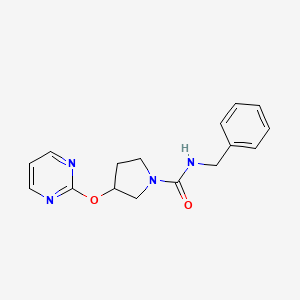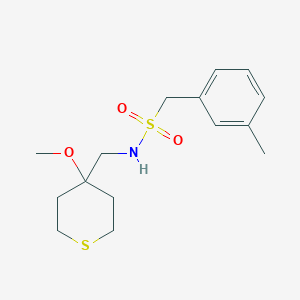![molecular formula C15H16N2O4 B2404148 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide CAS No. 1396687-08-3](/img/structure/B2404148.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule. The benzo[d][1,3]dioxole moiety is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Synthesis Analysis
The synthesis of such compounds often involves Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . Further transformation into various synthetically important unsymmetrical monoselenides can be achieved by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The compound has shown anticancer activity. For instance, carboxamide containing compounds showed anticancer activity. Both reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are complex due to its structure. The 1,3-Benzodioxole-5-carboxylic acid, a component of the compound, has a molecular weight of 166.1308 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), which share structural similarities with the compound , have garnered attention across various scientific fields due to their simple structure and wide accessibility. These compounds exhibit a unique ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. The multivalent nature of BTAs has driven applications in nanotechnology, polymer processing, and biomedical applications, highlighting their potential as versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and CNS Acting Drugs
Heterocyclic compounds with functional chemical groups, such as nitrogen (N), sulfur (S), and oxygen (O), form the largest class of organic compounds with potential CNS activity. These compounds have shown a wide range of effects from depression to euphoria and convulsion, with examples including coal tar, pyridostigmine, and quinine. Their diverse activities highlight the potential for the development of novel CNS acting drugs (Saganuwan, 2017).
Synthesis of Biologically Active Compounds
Research on the synthesis of 2-guanidinobenzazoles of biological interest showcases the importance of benzazoles and derivatives in medicinal chemistry. These compounds display a variety of biological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The review covers chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents, underlining the innovative synthetic approaches and pharmacological activities associated with these heterocycles (Rosales-Hernández et al., 2022).
Antineoplastic Agent Development
The discovery and investigation of certain piperidones as candidate antineoplastic agents highlight the last 15 years of research aimed at developing molecules with enhanced cytotoxic properties. These compounds have demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, acting through mechanisms such as apoptosis induction and mitochondrial function alteration. This review emphasizes the importance of structure-activity relationships and the potential of these molecules as antineoplastic drug candidates (Hossain et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-cyclopropylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-14(16-11-2-3-11)10-6-17(7-10)15(19)9-1-4-12-13(5-9)21-8-20-12/h1,4-5,10-11H,2-3,6-8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCIODFZQOPBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2404065.png)




![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)
![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)

